molecular formula C16H12N2O2 B14584374 5-Methylidene-2-oxo-3,4-diphenyl-2,5-dihydro-1H-pyrazol-2-ium-1-olate CAS No. 61355-11-1

5-Methylidene-2-oxo-3,4-diphenyl-2,5-dihydro-1H-pyrazol-2-ium-1-olate

Cat. No.: B14584374
CAS No.: 61355-11-1
M. Wt: 264.28 g/mol
InChI Key: LIGHOUFEAZEKJR-UHFFFAOYSA-N
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Description

5-Methylidene-2-oxo-3,4-diphenyl-2,5-dihydro-1H-pyrazol-2-ium-1-olate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl groups and a methylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylidene-2-oxo-3,4-diphenyl-2,5-dihydro-1H-pyrazol-2-ium-1-olate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methylidene-2-oxo-3,4-diphenyl-2,5-dihydro-1H-pyrazol-2-ium-1-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce dihydropyrazole derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings or the pyrazole ring.

Scientific Research Applications

5-Methylidene-2-oxo-3,4-diphenyl-2,5-dihydro-1H-pyrazol-2-ium-1-olate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 5-Methylidene-2-oxo-3,4-diphenyl-2,5-dihydro-1H-pyrazol-2-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diphenyl-1H-pyrazole: Similar in structure but lacks the methylidene and oxo groups.

    3,4-Diphenyl-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of the methylidene group.

    1,3,4-Oxadiazole derivatives: Share some structural similarities but differ in the heterocyclic ring composition.

Uniqueness

5-Methylidene-2-oxo-3,4-diphenyl-2,5-dihydro-1H-pyrazol-2-ium-1-olate is unique due to its specific substitution pattern and the presence of the methylidene and oxo groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

61355-11-1

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

3-methylidene-2-oxido-4,5-diphenylpyrazol-1-ium 1-oxide

InChI

InChI=1S/C16H12N2O2/c1-12-15(13-8-4-2-5-9-13)16(18(20)17(12)19)14-10-6-3-7-11-14/h2-11H,1H2

InChI Key

LIGHOUFEAZEKJR-UHFFFAOYSA-N

Canonical SMILES

C=C1C(=C([N+](=O)N1[O-])C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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